![molecular formula C18H23N5O B2381418 (4-(吡啶-2-基甲基)哌嗪-1-基)(4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)甲酮 CAS No. 2034451-20-0](/img/structure/B2381418.png)
(4-(吡啶-2-基甲基)哌嗪-1-基)(4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.
BenchChem offers high-quality (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成化学和结构分析
研究证明了相关化合物在合成化学中的效用,它们被合成用于结构探索。例如,已经对与所讨论化合物类似的化合物通过光谱和元素分析评估了它们的抗菌活性和结构特征,表明它们在开发具有潜在治疗应用的新化学实体中的重要性 (Patel, Agravat, & Shaikh, 2011; Prasad et al., 2018).
抗菌活性
几项研究已经合成了具有类似结构的衍生物以研究它们的抗菌特性。这些化合物对细菌和真菌表现出可变的和适度的活性,有助于寻找新的抗菌剂 (Patel, Agravat, & Shaikh, 2011).
受体结合和药理潜力
对相关化合物的研究也探索了它们与特定受体的相互作用,突出了它们在药物开发中作为配体的潜力。例如,对具有类似结构的化合物的研究已经评估了它们与大麻素受体的结合亲和力,为受体选择性药物的设计提供了见解 (Shim et al., 2002).
新型治疗剂
相关化合物的合成导致了具有抗增殖和抗癌活性的潜在治疗剂的发现。这些研究强调了结构和功能表征在新疗法开发中的重要性 (Kumar et al., 2013; Fahim et al., 2021).
作用机制
Target of Action
It’s worth noting that compounds containing imidazole and piperazine moieties have been reported to exhibit a broad range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Imidazole-containing compounds have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Compounds with similar structures have been reported to exhibit promising pharmacokinetic profiles .
Result of Action
It was observed that similar compounds produced a loss of cell viability in certain cell lines .
属性
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-4-5-16-17(11-14)21-13-20-16)23-9-7-22(8-10-23)12-15-3-1-2-6-19-15/h1-3,6,13-14H,4-5,7-12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSJBBIHREZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC=CC=N4)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。